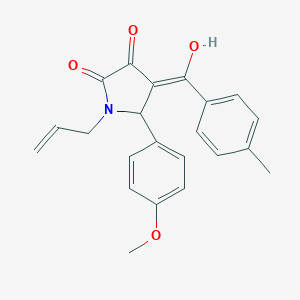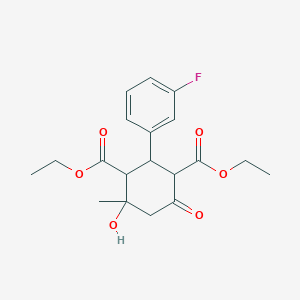![molecular formula C24H22N2O3S B282626 N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can modulate the expression of various genes involved in cancer development and progression. Additionally, it has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer development and progression. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide can be toxic to normal cells.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide. One of the most promising directions is the development of novel anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, more research is needed to determine the optimal dosage and administration of this compound to minimize potential toxicity.
Synthesemethoden
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide involves the reaction of 2-(3-methylphenoxy)acetic acid with 4-(2-bromoacetyl)phenyl-1,3-benzothiazole in the presence of potassium carbonate and copper powder. The resulting product is then treated with methyl iodide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C24H22N2O3S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O3S/c1-16-6-5-7-18(12-16)28-14-23(27)25-20-11-10-19(13-17(20)2)29-15-24-26-21-8-3-4-9-22(21)30-24/h3-13H,14-15H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
LXTPEZHGBVVXBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)

![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282569.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282570.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)